4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine
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Overview
Description
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine is a chemical compound that features a morpholine ring substituted with a 4-bromo-2-(trifluoromethyl)benzoyl group. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, trifluoromethyl, and morpholine functionalities.
Preparation Methods
The synthesis of 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine typically involves the reaction of 4-bromo-2-(trifluoromethyl)benzoyl chloride with morpholine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance binding affinity and specificity, while the morpholine ring can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[4-Bromo-2-(trifluoromethyl)benzoyl]morpholine can be compared with similar compounds such as:
4-Bromo-2-(trifluoromethyl)benzoyl chloride: This compound is a precursor in the synthesis of this compound.
4-Bromo-2-(trifluoromethyl)aniline: Another related compound with similar functional groups but different reactivity and applications.
4-(Trifluoromethyl)benzyl bromide: Shares the trifluoromethyl and bromine functionalities but differs in its overall structure and uses.
The uniqueness of this compound lies in its combination of these functional groups with a morpholine ring, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c13-8-1-2-9(10(7-8)12(14,15)16)11(18)17-3-5-19-6-4-17/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCLNGSOULXHEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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